3-(Azetidin-3-yl)-1-methyl-1h-pyrazole
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Overview
Description
3-(Azetidin-3-yl)-1-methyl-1h-pyrazole is a heterocyclic compound that features both an azetidine ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available and low-cost starting materials, such as benzylamine, and an industry-oriented green oxidation reaction in a microchannel reactor . This approach minimizes the use of expensive materials and pollutional reagents, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-1-methyl-1h-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.
Scientific Research Applications
3-(Azetidin-3-yl)-1-methyl-1h-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-1-methyl-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Piperidine: A six-membered ring containing one nitrogen atom.
Morpholine: A six-membered ring containing one nitrogen and one oxygen atom.
Uniqueness
3-(Azetidin-3-yl)-1-methyl-1h-pyrazole is unique due to the combination of the azetidine and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-1-methylpyrazole |
InChI |
InChI=1S/C7H11N3/c1-10-3-2-7(9-10)6-4-8-5-6/h2-3,6,8H,4-5H2,1H3 |
InChI Key |
HODGRELOINJOML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2CNC2 |
Origin of Product |
United States |
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